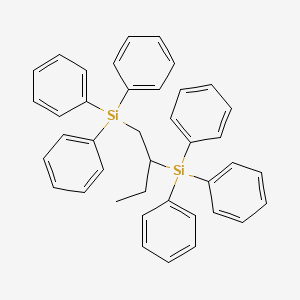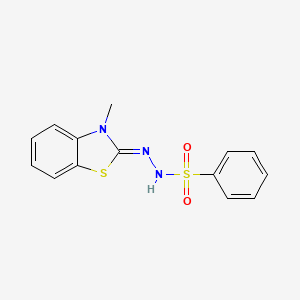
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzothiazole ring, a hydrazide group, and a benzenesulfonic acid moiety. This compound is often used as a reagent in analytical chemistry and has significant importance in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Amines, thiols; reaction temperature around 25-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives.
Substitution: Substituted hydrazides.
Applications De Recherche Scientifique
Chemistry: In analytical chemistry, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is used as a chromogenic reagent for the determination of various analytes such as cholesterol and benzodiazepines. It is also employed in the synthesis of benzothiazolium azo dyes .
Biology: The compound is used in biochemical assays to measure enzyme activity, particularly in the detection of laccase activity. It serves as an electrophilic coupling reagent in spectrophotometric assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also utilized in the manufacturing of various chemical intermediates .
Mécanisme D'action
The mechanism of action of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophilic reagent, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or proteins, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
- 2(3H)-Benzothiazolethione, 3-methyl-
Comparison: Compared to similar compounds, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This structural feature makes it more versatile in various applications, particularly in analytical chemistry and biochemical assays .
Propriétés
Formule moléculaire |
C14H13N3O2S2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-12-9-5-6-10-13(12)20-14(17)15-16-21(18,19)11-7-3-2-4-8-11/h2-10,16H,1H3/b15-14- |
Clé InChI |
DVGVVXXVFDUHCV-PFONDFGASA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=N\NS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2SC1=NNS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


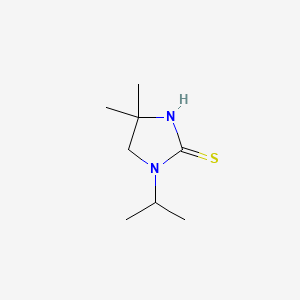

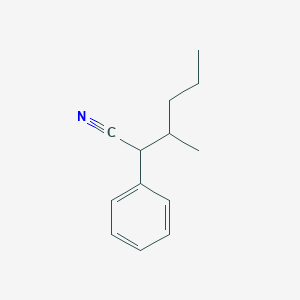
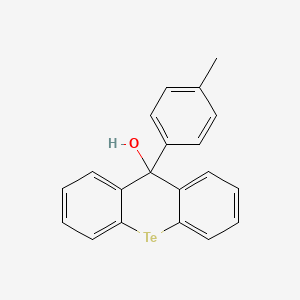

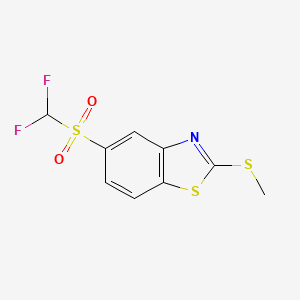
![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
